
(S)-Baclofen
描述
它最初被设计用于治疗癫痫,但后来被发现能有效地减轻多发性硬化症和脊髓损伤等疾病患者的痉挛 。该化合物是巴氯芬的立体异构体,其中 (S)-对映异构体是活性形式。
准备方法
合成路线和反应条件: L-巴氯芬可以通过多种不对称合成策略合成,包括化学拆分、生物催化拆分和不对称去对称化 。一种常见的方法是使用手性催化剂或生物催化剂不对称还原前体化合物,以获得所需的对映异构体。
工业生产方法: 在工业环境中,L-巴氯芬通常通过化学合成和纯化工艺的结合来生产。合成涉及使用手性助剂或催化剂,以确保 (S)-对映异构体的生产。最后,采用结晶或色谱等技术对产品进行纯化,以达到所需的纯度和对映体过量 。
化学反应分析
反应类型: L-巴氯芬会发生各种化学反应,包括:
氧化: L-巴氯芬在特定条件下可以氧化形成相应的氧化产物。
还原: 该化合物可以还原形成不同的衍生物。
取代: L-巴氯芬可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在取代反应中使用卤素和亲核试剂等试剂。
主要产物: 这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能生成羧酸,而还原可以生成醇或胺 。
科学研究应用
Treatment of Spasticity
(S)-Baclofen is widely used to alleviate spasticity in patients with neurological conditions:
- Multiple Sclerosis : It is commonly prescribed to manage muscle stiffness and spasms.
- Spinal Cord Injury : Effective in reducing severe spasticity that does not respond to other treatments.
Table 1: Efficacy of this compound in Treating Spasticity
Condition | Dosage Range | Efficacy Rate |
---|---|---|
Multiple Sclerosis | 10-80 mg/day | 60-70% |
Spinal Cord Injury | 20-100 mg/day | 70-80% |
Alcohol Use Disorder
This compound has been studied as an off-label treatment for alcohol dependence. Research indicates that it may help reduce cravings and the risk of relapse:
- Case Studies : A notable case involved a patient who maintained abstinence on a regimen of 60 mg/day but later experienced relapse due to misuse alongside alcohol consumption .
- Clinical Trials : Various randomized controlled trials have reported mixed results, with some indicating effectiveness while others found no significant benefit .
Table 2: Summary of Clinical Trials on this compound for Alcohol Use Disorder
Study Year | Sample Size | Dosage Range | Outcome |
---|---|---|---|
2013 | 50 | 30-400 mg/day | 5 effective, 5 ineffective |
2021 | 100 | 60 mg/day | Reduced cravings reported |
Neurological Conditions
Recent studies have explored the potential of this compound in treating other neurological disorders:
- Traumatic Brain Injury : A study demonstrated that low doses of this compound administered early post-injury can regulate neuroinflammation and improve cognitive outcomes .
- Persistent Hiccups : Investigations are ongoing into its efficacy for treating persistent hiccups, showcasing its versatility beyond traditional applications.
Safety and Toxicity
While generally well-tolerated, this compound can lead to side effects such as sedation, dizziness, and potential dependency when misused. Reports have indicated an increase in misuse cases, particularly among individuals using it for alcohol dependence .
作用机制
L-Baclofen exerts its effects by selectively activating the GABA B receptor. This activation leads to the inhibition of mono- and polysynaptic reflexes by acting as an inhibitory ligand, which reduces the release of excitatory neurotransmitters . The compound does not have significant affinity for the gamma-hydroxybutyric acid receptor, making it unique in its action .
相似化合物的比较
Baclofen: The racemic mixture of ®- and (S)-Baclofen.
Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Uniqueness: L-Baclofen is unique due to its selective action on the GABA B receptor, which distinguishes it from other muscle relaxants that may act on different receptors or have broader effects on the central nervous system .
生物活性
(S)-Baclofen, a selective agonist of the GABA-B receptor, has garnered attention for its diverse biological activities, particularly in neuromodulation and therapeutic applications. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound is one of the two enantiomers of baclofen, with the other being (R)-baclofen. While both enantiomers exhibit pharmacological activity, they differ significantly in their effects on various biological systems. Research indicates that this compound may have distinct therapeutic benefits and side effects compared to its counterpart.
This compound primarily exerts its effects through agonism of GABA-B receptors located in the central nervous system (CNS). This action leads to:
- Inhibition of Neurotransmitter Release : By promoting potassium ion influx and decreasing calcium ion influx at presynaptic terminals, this compound reduces excitatory neurotransmission.
- Muscle Relaxation : The drug is effective in alleviating spasticity by inhibiting monosynaptic and polysynaptic reflexes at the spinal cord level .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:
Parameter | Value |
---|---|
Plasma Elimination Half-life | 5.1 hours |
Urinary Excretion | Lower for this compound compared to (R)-Baclofen |
Renal Clearance | High, correlating with creatinine clearance |
These parameters suggest that this compound is rapidly absorbed and eliminated, which may influence dosing regimens in clinical settings.
1. Treatment of Spasticity
This compound is widely used for managing spasticity associated with multiple sclerosis and spinal cord injuries. Clinical trials have demonstrated significant reductions in spasticity symptoms when administered at doses ranging from 70 to 80 mg daily .
2. Alcohol Use Disorder
Recent studies indicate that this compound may have a role in treating alcohol use disorder. In animal models, it has been shown to stimulate alcohol intake under certain conditions, contrasting with the effects of (R)-baclofen which suppresses alcohol consumption . This enantiomer-dependent effect highlights the complexity of baclofen's action in different contexts.
3. Gastroesophageal Reflux Disease
Clinical evaluations have confirmed that baclofen can improve symptoms associated with gastroesophageal reflux disease (GERD), demonstrating efficacy through symptom remission and physiological improvements in esophageal function .
Case Study 1: Efficacy in Spasticity Management
A multicenter trial involving patients with spasticity due to multiple sclerosis showed that treatment with baclofen significantly reduced muscle stiffness and spasms compared to placebo. Patients reported improved quality of life metrics alongside clinical assessments confirming reduced clonus and muscle resistance .
Case Study 2: Alcohol Self-Administration
In a study involving selectively bred high alcohol-preferring rats, administration of (R)-baclofen led to a marked decrease in alcohol self-administration behaviors, while this compound did not produce significant changes. This suggests potential therapeutic implications for differentiating between enantiomers based on desired outcomes in addiction treatment .
常见问题
Q. Basic: What established synthetic routes exist for (S)-Baclofen, and how do their yields and enantiomeric purity compare?
Methodological Answer:
this compound, the active enantiomer of the GABA-B receptor agonist, is typically synthesized via asymmetric catalysis or chiral resolution of the racemic mixture. Key methods include:
- Asymmetric Hydrogenation : Using chiral ligands (e.g., BINAP) to induce stereoselectivity, achieving >90% enantiomeric excess (ee) but requiring stringent reaction conditions .
- Enzymatic Resolution : Lipase-mediated hydrolysis of (±)-Baclofen esters, yielding this compound with moderate ee (70–85%) but scalable for preclinical studies .
- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves enantiomers with >99% purity, though cost and throughput limit industrial use .
Experimental Design Tip: Validate enantiomeric purity via polarimetry or circular dichroism, and cross-reference synthetic yields with literature protocols to assess reproducibility .
Q. Advanced: How can researchers optimize chiral separation of this compound in pharmacokinetic studies?
Methodological Answer:
Chiral separation requires balancing resolution, throughput, and sensitivity:
- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases of hexane:isopropanol (85:15) + 0.1% trifluoroacetic acid for baseline resolution .
- Method Validation : Assess robustness via inter-day precision (<2% RSD), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) in biological matrices .
- Data Contradictions : Discrepancies in retention times across labs often stem from column aging or mobile phase pH variations. Standardize protocols using internal standards (e.g., deuterated Baclofen) .
Advanced Consideration: For high-throughput studies, hyphenate UPLC with mass spectrometry to reduce run time while maintaining resolution .
Q. Basic: What in vivo models are appropriate for evaluating GABA-B receptor specificity of this compound?
Methodological Answer:
- Rodent Models : Use transgenic mice lacking GABA-B receptors (e.g., Gabbr1⁻/⁻) to confirm target engagement. Measure hyperpolarization via patch-clamp electrophysiology in spinal cord slices .
- Behavioral Assays : Assess spasticity reduction in spinal cord injury (SCI) models (e.g., weight-bearing tests in rats with induced SCI) .
- Dose-Response : Administer 1–10 mg/kg intrathecally; validate receptor specificity via co-administration with GABA-B antagonists (e.g., CGP35348) .
Data Interpretation: Compare ED₅₀ values across studies to identify species-specific variability .
Q. Advanced: How should researchers address discrepancies in reported binding affinities (Kᵢ) of this compound across assay systems?
Methodological Answer:
Contradictions in Kᵢ values (e.g., 30 nM in radioligand assays vs. 150 nM in functional cAMP assays) arise from methodological differences:
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and GTP concentrations (100 µM) to minimize variability in G-protein coupling .
- Control Variables : Use cell lines with uniform receptor density (e.g., HEK293-GABA-B) and validate membrane preparation protocols to avoid receptor denaturation .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodological rigor .
Critical Analysis: Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to correlate Kᵢ with binding pocket interactions .
Q. Basic: What analytical techniques are recommended for quantifying this compound in plasma?
Methodological Answer:
- LC-MS/MS : Quantify using MRM transitions (m/z 214 → 151 for Baclofen; m/z 220 → 157 for deuterated internal standard) with a LOQ of 1 ng/mL .
- Sample Preparation : Solid-phase extraction (C18 cartridges) with elution in methanol:acetic acid (95:5) improves recovery rates (>90%) .
- Validation Metrics : Include matrix effects (<15% CV), carryover (<0.1%), and stability under freeze-thaw cycles .
Q. Advanced: How can researchers design studies to differentiate this compound’s therapeutic effects from off-target actions?
Methodological Answer:
- Target Deconvolution : Combine CRISPR-Cas9 knockout screens (e.g., GABA-B subunits) and high-content imaging to identify off-target pathways .
- Pharmacological Profiling : Screen against GPCR panels (e.g., Eurofins Cerep) at 10 µM to rule out activity at adrenergic or dopaminergic receptors .
- In Silico Predictions : Use SwissTargetPrediction to prioritize off-target candidates for experimental validation .
Q. Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points without biasing the curve .
- Power Analysis : Use G*Power to determine sample sizes ensuring 80% power for detecting 20% effect size differences .
属性
IUPAC Name |
(3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66514-99-6 | |
Record name | (S)-Baclofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Baclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BACLOFEN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。